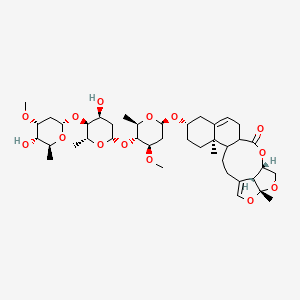
cynatratoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cynatratoside B is a steroidal glycoside compound isolated from various species of the Cynanchum genus, including Cynanchum atratum and Cynanchum paniculatum . It is known for its complex structure, which includes glaucogenin C 3-O-[α-L-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-oleandropyranoside] . This compound has garnered interest due to its potential pharmacological properties, particularly in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cynatratoside B involves multiple steps, including glycosylation reactions to attach sugar moieties to the steroidal backbone . The process typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots of Cynanchum species, is a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Cynatratoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar components .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Glycosylation: Glycosyl donors and acceptors with catalysts like Lewis acids.
Major Products
The major products formed from these reactions include the aglycone glaucogenin C and various sugar moieties .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of steroidal glycosides.
Biology: Investigated for its effects on smooth muscle relaxation, particularly in the respiratory system.
Medicine: Potential use as a cough suppressant and in the treatment of respiratory conditions.
Industry: Limited industrial applications due to its complex structure and synthesis.
Mechanism of Action
Cynatratoside B exerts its effects primarily through its interaction with smooth muscle cells. It has been shown to inhibit acetylcholine and carbachol-induced contractions in isolated rat trachea, suggesting a mechanism involving the inhibition of calcium influx into the cells . This leads to muscle relaxation and potential therapeutic effects in respiratory conditions .
Comparison with Similar Compounds
Cynatratoside B is part of a family of steroidal glycosides, which include:
Cynatratoside A: Similar structure but different sugar moieties.
Tylophoside A: Another steroidal glycoside with distinct biological activities.
Glaucogenin C: The aglycone component of this compound.
This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
(5R,8S,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O14/c1-20-36(43)29(45-6)16-34(49-20)54-37-21(2)50-32(15-28(37)42)55-38-22(3)51-33(17-30(38)46-7)52-25-12-13-40(4)24(14-25)9-10-26-27(40)11-8-23-18-47-41(5)35(23)31(19-48-41)53-39(26)44/h9,18,20-22,25-38,42-43H,8,10-17,19H2,1-7H3/t20-,21+,22+,25-,26?,27?,28-,29+,30+,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQDRWSHVALSEO-UICQOQLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3OC)O[C@H]4CC[C@@]5(C6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














